(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
Properties
IUPAC Name |
(6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPJNUPARPJKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound characterized by its unique structural features, including a cyclopropyl group and an imidazo[1,2-b]pyrazole core. This compound has garnered attention in pharmacological research for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound is this compound, with a CAS number that identifies it uniquely among chemical compounds. Its chemical structure allows for interactions with various biological targets, which is crucial for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 201.25 g/mol |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism of action typically involves:
Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thereby preventing substrate access. For example, it has been noted to interact with carbonic anhydrase and cholinesterase, leading to modulation of cellular processes such as signal transduction and gene expression.
Cellular Effects: The compound influences various cellular pathways, including those involved in metabolism and proliferation. It has been shown to alter phosphorylation states of proteins involved in signaling pathways, which can impact cell growth and survival .
Case Studies and Research Findings
Recent studies have highlighted the significant biological activities associated with this compound:
- Inhibition of ENPP1: A related study on imidazo[1,2-a]pyrazine derivatives demonstrated potent inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), an enzyme involved in immune regulation. The derivative exhibited an IC50 value as low as 5.70 nM, suggesting strong potential for enhancing immune responses in cancer therapy .
- Antitumor Activity: In vivo studies indicated that compounds similar to this compound could enhance the efficacy of anti-PD-1 antibodies in tumor models. For instance, treatment combining these compounds with anti-PD-1 antibodies resulted in a tumor growth inhibition rate exceeding 77% in murine models .
- Cellular Mechanisms: The compound has been observed to promote apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation. This suggests its potential as a therapeutic agent in oncology by targeting specific cancer-related pathways .
Summary Table of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Value (nM) | Notes |
|---|---|---|---|
| ENPP1 Inhibition | ENPP1 | 5.70 | Enhances immune response |
| Antitumor Efficacy | Tumor Growth | 80 mg/kg | Significant inhibition when combined with anti-PD-1 antibody |
| Cell Cycle Regulation | Various Cancer Cell Lines | Submicromolar | Induces apoptosis and cell cycle arrest |
Scientific Research Applications
Medicinal Chemistry
This compound shows promise as a therapeutic agent due to its ability to inhibit various enzymes and receptors. Notable applications include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, it has been shown to enhance the efficacy of anti-PD-1 therapies in murine models, achieving a tumor growth inhibition rate of 77.7% when used in combination treatments .
- Enzyme Inhibition : The compound has been identified as an effective inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which are crucial for numerous physiological processes. Its inhibition of ENPP1 has implications for modulating the cGAS-STING pathway, essential in immune response and cancer therapy .
Biochemical Research
The compound plays a significant role in various biochemical reactions:
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in oxidative stress response and apoptosis. This modulation can affect cellular metabolism and function across different cell types.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antioxidant properties, making it a candidate for further exploration in treating infections and oxidative stress-related conditions .
Industrial Applications
In addition to its medicinal applications, this compound may find utility in industrial contexts:
- Catalysis : Its unique structure allows it to act as a catalyst in chemical reactions, potentially improving reaction efficiency and selectivity in synthetic processes.
- Material Science : The compound can be used as a building block for synthesizing more complex molecules, which could lead to the development of new materials with desirable properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Cycloalkyl Substituents
Replacing the cyclopropyl group with larger cycloalkyl moieties alters steric and electronic properties:
Functional Group Modifications at Position 7
The methanamine group (-CH2NH2) can be replaced with other functionalities, altering polarity and reactivity:
Impact: Methanol derivatives (-CH2OH) retain hydrogen-bonding capability but lack the amine’s basicity, while nitriles (-CN) may enhance metabolic resistance but reduce solubility .
Propargyl Group Replacements
Removing or modifying the propargyl group affects conjugation and reactivity:
Impact : The absence of cyclopropyl may improve synthetic accessibility but reduce steric protection against enzymatic degradation .
Preparation Methods
Synthetic Strategy Overview
The synthesis of (6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically follows a convergent approach involving:
- Construction of the imidazo[1,2-b]pyrazole core.
- Introduction of the 6-cyclopropyl substituent.
- Installation of the 1-(prop-2-yn-1-yl) substituent.
- Functionalization at the 7-position to introduce the methanamine group.
This sequence often requires selective functional group transformations and protection/deprotection steps to achieve the desired substitution pattern with high regioselectivity.
Core Imidazo[1,2-b]pyrazole Formation
The fused imidazo[1,2-b]pyrazole ring system can be synthesized by cyclization reactions involving pyrazole and imidazole precursors. One common approach involves:
- Starting from a 7-cyano-substituted imidazo[1,2-b]pyrazole intermediate, such as 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile.
- This intermediate can be prepared by condensation of appropriately substituted hydrazines with 1,3-diketones or via palladium-catalyzed coupling reactions as described in advanced pyrazole synthesis methods (see patent US8937185B2 for related pyrazole preparation strategies).
Installation of the 1-(Prop-2-yn-1-yl) Group
The propargyl (prop-2-yn-1-yl) substituent at the N-1 position is introduced by:
- Alkylation of the imidazo[1,2-b]pyrazole nitrogen with propargyl bromide or propargyl chloride under basic conditions.
- This N-alkylation is typically performed in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate or sodium hydride.
- The reaction conditions are optimized to avoid side reactions such as over-alkylation or polymerization of the alkyne moiety.
Conversion of the 7-Position to Methanamine
The transformation of the 7-position substituent to a methanamine group involves:
- Starting from the 7-cyano derivative (imidazo[1,2-b]pyrazole-7-carbonitrile).
- Reduction of the nitrile group to the corresponding primary amine via catalytic hydrogenation (e.g., using Raney Nickel or Pd/C under hydrogen atmosphere) or chemical reduction (e.g., with LiAlH4).
- Alternatively, the nitrile can be converted to an amide intermediate followed by reduction to the amine.
- This step requires careful control to avoid reduction of other functional groups, especially the alkyne.
Representative Preparation Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Core formation | Condensation of substituted hydrazines with diketones or Pd-catalyzed coupling | Formation of imidazo[1,2-b]pyrazole core with 7-cyano group |
| 2 | Cyclopropyl introduction | Pd-catalyzed cross-coupling with cyclopropylboronic acid or alkylation with cyclopropyl halide | Installation of 6-cyclopropyl substituent |
| 3 | N-alkylation at N-1 | Propargyl bromide, base (K2CO3), DMF | Introduction of 1-(prop-2-yn-1-yl) group |
| 4 | Nitrile reduction to amine | Catalytic hydrogenation (Pd/C, H2) or LiAlH4 | Conversion of 7-cyano to methanamine group |
Detailed Research Findings and Notes
- The palladium-catalyzed coupling reactions are preferred for their high regioselectivity and adaptability to scale-up synthesis, as highlighted in patent US8937185B2.
- Avoidance of hazardous reagents such as haloalkyl sulfenyl chlorides is emphasized for safer and more sustainable synthesis.
- Functional group interconversions (ester to amide, amide to nitrile, nitrile to amine) are well-established and can be adapted depending on available intermediates.
- The propargyl group introduction requires mild conditions to preserve the alkyne functionality, which is sensitive to strong acids or bases.
- The nitrile reduction step must be optimized to prevent over-reduction or hydrogenation of the alkyne moiety.
- No direct synthesis protocols specifically naming this compound were found in the literature, but the above methods are inferred from closely related compounds and general synthetic principles of imidazo[1,2-b]pyrazole derivatives.
Summary Table of Key Preparation Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
